5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)-
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Overview
Description
5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)- is a heterocyclic compound that contains an isoxazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a trifluoromethylated isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Furan derivatives: Compounds containing furan rings with various functional groups.
Trifluoromethylated compounds: Molecules with trifluoromethyl groups attached to different core structures.
Uniqueness
5-Isoxazolol, 3-(2-furanyl)-4,5-dihydro-5-(trifluoromethyl)- is unique due to its combination of an isoxazole ring, a furan ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)4-5(12-15-7)6-2-1-3-14-6/h1-3,13H,4H2 |
InChI Key |
MQAUAFYCPUFGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CC=CO2 |
Origin of Product |
United States |
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